N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
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Description
N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, also known as ML240, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Energy Transfer-Driven Regioselective Synthesis
The compound is used in the energy transfer-driven regioselective synthesis of functionalized phenanthridines by visible-light Ir photocatalysis . This strategy involves the utilization of an Ir photocatalyst .
Photocatalytic Strategy
The compound is involved in a photocatalytic strategy for the regioselective synthesis of phenanthridine derivatives from N-(2-arylbenzylidenamino)pyridinium salts . This strategy can also be applied to one-pot synthesis of Trisphaeridine, an anti-cancer drug .
Selective Binding and Behavior Modification
The compound has been found to have a remarkable ability to bind the iconic (bipyridine)3Ru(II) while rejecting the nearly equally iconic (phenanthroline)3Ru(II) . This selective capture can be redox-switched to release the guest .
Luminescent Sensing
The compound can be used in luminescent sensing . The multianionic receptors protect excited states of these metal complexes from phenolate quenchers .
Molecular Switching
The compound can be used in molecular switching . The receptors not only selectively capture (bipyridine)3Ru(II) but also can be redox-switched to release the guest .
Photocatalytic Phenolate Oxidation
The compound can be used in photocatalytic phenolate oxidation . The multianionic receptors protect excited states of these metal complexes from phenolate quenchers, retarding the initial step in photocatalytic phenolate oxidation by nearly 2 orders of magnitude .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVKZOXJPQKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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